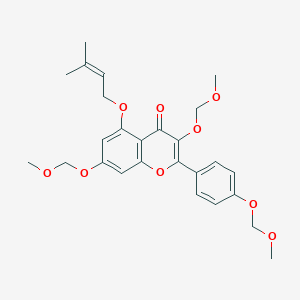

5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether

Vue d'ensemble

Description

5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether: is a synthetic flavonoid derivative. It is an intermediate in the preparation of Icaritin metabolites . The compound has a molecular formula of C26H30O9 and a molecular weight of 486.51 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved .

Analyse Des Réactions Chimiques

Types of Reactions: 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes .

Applications De Recherche Scientifique

Introduction to 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether

This compound, with the CAS number 143724-70-3, is a flavonoid compound derived from kaempferol. This compound has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and biochemistry. It serves as an intermediate in the synthesis of Icaritin metabolites, which are known for their therapeutic properties.

Pharmacological Applications

This compound is primarily utilized in the preparation of Icaritin metabolites, which exhibit a range of biological activities. These metabolites are being researched for their potential use in treating various conditions, including:

- Anticancer Properties : Studies have indicated that Icaritin and its derivatives may possess anticancer effects, particularly against breast and prostate cancers.

- Antiviral Activity : There is emerging evidence suggesting that these compounds could inhibit viral replication, making them candidates for antiviral drug development.

- Anti-inflammatory Effects : The flavonoid structure of this compound may contribute to its anti-inflammatory properties, which are being explored for conditions such as arthritis and other inflammatory diseases.

Biochemical Research

The compound is also significant in biochemical research due to its role as an intermediate in synthetic pathways. Researchers utilize it to explore:

- Metabolic Pathways : Understanding how this compound integrates into metabolic pathways can provide insights into its biological significance and potential therapeutic uses.

- Structure-Activity Relationships (SAR) : Investigating how modifications to the structure of kaempferol derivatives affect their biological activity can lead to the development of more effective drugs.

Natural Product Synthesis

In the field of organic chemistry, this compound serves as a precursor for synthesizing other natural products. This application is crucial for:

- Phytochemical Studies : It aids in the isolation and characterization of other bioactive compounds from plant sources.

- Sustainable Chemistry : Utilizing plant-derived compounds for synthesis aligns with green chemistry principles, promoting environmentally friendly practices.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of Icaritin metabolites derived from this compound. The findings revealed that these metabolites induced apoptosis in cancer cells and inhibited tumor growth in animal models. This suggests a promising avenue for developing new cancer therapies.

Case Study 2: Antiviral Properties

Research on the antiviral effects of kaempferol derivatives highlighted their ability to interfere with viral entry and replication. The study demonstrated that compounds similar to this compound could significantly reduce viral loads in infected cell cultures.

Case Study 3: Anti-inflammatory Effects

A recent investigation focused on the anti-inflammatory effects of kaempferol derivatives in models of acute inflammation. The results indicated that these compounds effectively reduced inflammatory markers, supporting their potential use in treating inflammatory diseases.

Table 1: Biological Activities of Icaritin Metabolites

| Biological Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Antiviral | Inhibits viral replication |

| Anti-inflammatory | Reduces inflammatory markers |

| Modification Type | Effect on Activity |

|---|---|

| Hydroxyl Group Addition | Increased anticancer activity |

| Methoxy Group Substitution | Enhanced anti-inflammatory properties |

Mécanisme D'action

The mechanism of action of 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing gene expression, and interacting with cellular receptors. These interactions can lead to changes in cellular processes such as inflammation, oxidative stress, and cell proliferation .

Comparaison Avec Des Composés Similaires

Kaempferol: A naturally occurring flavonoid with antioxidant and anti-inflammatory properties.

Icaritin: A metabolite of icariin with potential therapeutic applications in cancer and bone health.

Quercetin: Another flavonoid known for its antioxidant and anti-inflammatory effects.

Uniqueness: 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether is unique due to its synthetic modifications, which enhance its stability and bioavailability compared to its natural counterparts. These modifications also allow for the exploration of new biological activities and potential therapeutic applications .

Activité Biologique

5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether is a derivative of kaempferol, a well-known flavonol with a broad spectrum of biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique methoxymethyl ether substitutions, which enhance its solubility and bioactivity compared to its parent compound, kaempferol. The structural modifications are believed to influence its interaction with biological targets and improve its pharmacokinetic properties.

1. Antioxidant Activity

Kaempferol derivatives have been shown to exhibit significant antioxidant properties. Research indicates that this compound can scavenge free radicals and reduce oxidative stress markers in various cell types. For instance, in studies involving diabetic rats, this compound restored antioxidant enzyme levels and reduced lipid peroxidation, suggesting a protective effect against oxidative damage .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating several signaling pathways involved in inflammation. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines and reduce markers of inflammation in cellular models . This activity is crucial for conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

3. Antimicrobial Activity

This compound exhibits notable antimicrobial effects against a range of pathogens. Studies have reported its efficacy against both bacterial and fungal strains, including Escherichia coli and Candida spp. . The mechanisms involve disruption of microbial cell membranes and inhibition of biofilm formation, which are critical for combating antibiotic resistance.

4. Anticancer Potential

The anticancer properties of kaempferol derivatives are well-documented, and this compound is no exception. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest at different phases depending on the cancer type .

- Apoptosis Induction : It promotes apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Research Findings and Case Studies

A summary of key research findings regarding the biological activities of this compound is presented in the table below:

Propriétés

IUPAC Name |

3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-5-(3-methylbut-2-enoxy)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-17(2)10-11-31-21-12-20(33-15-29-4)13-22-23(21)24(27)26(34-16-30-5)25(35-22)18-6-8-19(9-7-18)32-14-28-3/h6-10,12-13H,11,14-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPUHWKGCVBQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OCOC)OCOC)OCOC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461818 | |

| Record name | AGN-PC-006FPX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143724-70-3 | |

| Record name | 3,7-Bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-5-[(3-methyl-2-buten-1-yl)oxy]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143724-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-006FPX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.